![molecular formula C9H7NO4 B2473312 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 24132-22-7](/img/structure/B2473312.png)
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid” is an organic compound . It is usually a white or light yellow solid .
Synthesis Analysis
This compound can be synthesized through a flow chemistry approach to libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . Another method involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H7NO4 . The molecular weight is 193.16 .Chemical Reactions Analysis
This compound is a weak acid and can react with bases to form the corresponding salts . It can also undergo reactions such as O-alkylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and esters . The predicted density is 1.459±0.06 g/cm3 . The melting point is generally within the range of 100-150°C .Applications De Recherche Scientifique
Anti-Hematologic Malignancies Activities
The compound has been used in the synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives , which are new BET bromodomain inhibitors for anti-hematologic malignancies activities . These inhibitors have shown good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .
Inhibition of BRD4
The bromodomain and extra-terminal proteins (BETs), particularly BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . The compound has been used in the synthesis of benzomorpholinone derivatives, which have been biologically evaluated as BETs inhibitors .
Cancer Research
Abnormal expression of bromodomain-containing proteins (BRDs) plays important roles in a wide variety of tumors . The compound has been used in the synthesis of inhibitors that block the expression of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .
Inflammation Research
BET inhibitors, synthesized using the compound, have shown potential therapeutic effects beyond cancer, such as in inflammation .
Obesity Research
The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in obesity .
Cardiovascular Disease Research
BET inhibitors, synthesized using the compound, have shown potential therapeutic effects in cardiovascular diseases .
Neurological Disorders Research
The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in neurological disorders .
Herbicidal Activity
The compound has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin . The mode of action of these compounds has been identified as inhibition of protoporphyrinogen oxidase (protox) .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLNPVDIMTEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

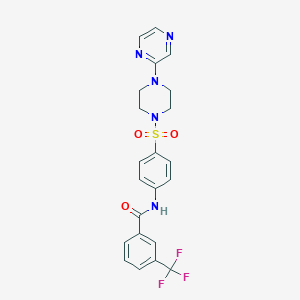


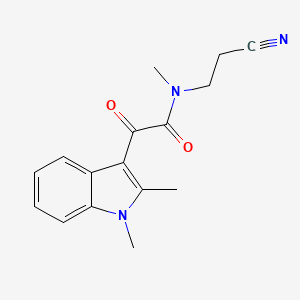

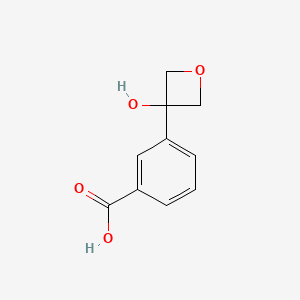
![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)
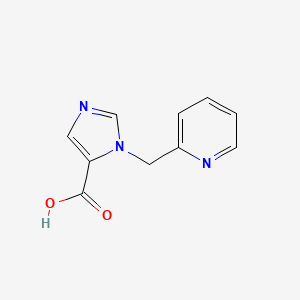
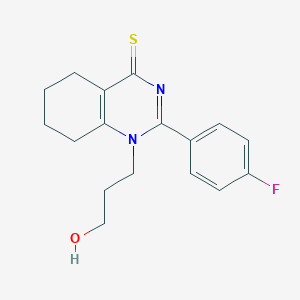
![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)
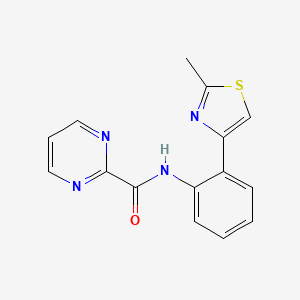
![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)
![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)